molecular formula C24H22FN5O B542586 4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)-2-phenoxypyrimidine

4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)-2-phenoxypyrimidine

Cat. No.: B542586
M. Wt: 415.5 g/mol
InChI Key: MLNSFBMGRWGGII-UHFFFAOYSA-N
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Properties

Molecular Formula

C24H22FN5O

Molecular Weight

415.5 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-phenoxypyrimidine

InChI

InChI=1S/C24H22FN5O/c25-18-8-6-17(7-9-18)22-23(30(16-28-22)19-10-13-26-14-11-19)21-12-15-27-24(29-21)31-20-4-2-1-3-5-20/h1-9,12,15-16,19,26H,10-11,13-14H2

InChI Key

MLNSFBMGRWGGII-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)F

Canonical SMILES

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB-239272;  SB239272;  SB 239272

Origin of Product

United States

Preparation Methods

The synthesis of SB-239272 involves several steps, including the formation of key intermediates and the use of specific reaction conditions. While detailed synthetic routes are proprietary and not fully disclosed in public literature, general methods for preparing similar compounds often involve:

Chemical Reactions Analysis

SB-239272 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

    Substitution Reactions: These involve the replacement of one atom or group of atoms with another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, pressures, and solvents.

    Major Products: The products formed depend on the specific reactions and conditions used.

Mechanism of Action

SB-239272 exerts its effects by inhibiting the alpha isoform of p38 mitogen-activated protein kinases (p38 MAPKα). This inhibition corrects deficits in axonal retrograde transport of signaling endosomes in neurons. The compound’s mechanism involves normalizing the rate of axonal transport in diseased neurons, thereby potentially mitigating the progression of neurodegenerative diseases .

Comparison with Similar Compounds

SB-239272 is unique in its specific inhibition of p38 MAPKα. Similar compounds include other p38 MAPK inhibitors, but SB-239272 has been particularly noted for its effectiveness in correcting axonal transport deficits in ALS models . Other similar compounds include:

    SB-203580: Another p38 MAPK inhibitor with broader effects.

    VX-702: A selective inhibitor of p38 MAPK with applications in inflammatory diseases.

SB-239272 stands out due to its targeted action on p38 MAPKα and its potential therapeutic benefits in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)-2-phenoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)-2-phenoxypyrimidine

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